molecular formula C9H16ClNO B13090937 4,4-Dimethylazepane-1-carbonyl chloride

4,4-Dimethylazepane-1-carbonyl chloride

Cat. No.: B13090937
M. Wt: 189.68 g/mol
InChI Key: JWIBATJPSQJIJG-UHFFFAOYSA-N
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Description

4,4-Dimethylazepane-1-carbonyl chloride is a chemical compound with the molecular formula C9H16ClNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylazepane-1-carbonyl chloride can be synthesized through the reaction of 4,4-dimethylazepane with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:

4,4-Dimethylazepane+Phosgene4,4-Dimethylazepane-1-carbonyl chloride+HCl\text{4,4-Dimethylazepane} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4,4-Dimethylazepane+Phosgene→4,4-Dimethylazepane-1-carbonyl chloride+HCl

The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and minimizes the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylazepane-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Hydrolysis: 4,4-Dimethylazepane-1-carboxylic acid and hydrochloric acid.

    Reduction: 4,4-Dimethylazepane.

Scientific Research Applications

4,4-Dimethylazepane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying their structure and function.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-dimethylazepane-1-carbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of amides, the compound acylates the amine group, forming a stable amide bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethylazepane-1-carbonyl chloride is unique due to its seven-membered azepane ring with two methyl groups at the 4-position. This structural feature imparts specific reactivity and steric properties, making it distinct from other similar compounds. Its ability to form stable derivatives with various nucleophiles makes it valuable in synthetic chemistry .

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

4,4-dimethylazepane-1-carbonyl chloride

InChI

InChI=1S/C9H16ClNO/c1-9(2)4-3-6-11(7-5-9)8(10)12/h3-7H2,1-2H3

InChI Key

JWIBATJPSQJIJG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(CC1)C(=O)Cl)C

Origin of Product

United States

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